1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone
Description
1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone is a sulfanyl-linked ethanone derivative featuring a 1,3-benzodioxole moiety and a pyrimidine ring substituted with a 4-methoxyphenyl group. This compound belongs to a class of molecules where a central ethanone scaffold connects aromatic or heteroaromatic systems via a sulfur atom. Below, we compare this compound with structurally related analogs to elucidate key differences in molecular architecture and inferred properties.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-24-15-5-2-13(3-6-15)16-8-9-21-20(22-16)27-11-17(23)14-4-7-18-19(10-14)26-12-25-18/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTATYWNUZGWLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2)SCC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features
The table below highlights structural variations among the target compound and its analogs:
Key Differences and Implications
Core Heterocycle: The pyrimidine ring in the target compound provides a planar, aromatic system conducive to π-π stacking, often critical for binding to biological targets. In contrast, tetrazole () and thiazole () analogs offer different electronic profiles, with tetrazoles being more polar and thiazoles introducing additional sulfur-based reactivity . The dihydropyrimidine derivative () is partially saturated, increasing solubility but reducing aromatic interactions .
Substituent Effects: The 4-methoxyphenyl group in the target compound is electron-donating, which may enhance lipophilicity and membrane permeability. The 4-fluorophenyl substituent () introduces moderate electronegativity, balancing solubility and binding affinity .
Benzodioxole Presence :
- The 1,3-benzodioxole moiety in the target compound and analogs () contributes to metabolic resistance due to its fused oxygenated ring, which can hinder oxidative degradation .
Biological Activity
The compound 1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, which may include the formation of the benzodioxole moiety and subsequent functionalization to introduce the pyrimidine and sulfanyl groups. The characterization of the compound can be achieved through various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Table 1: Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Nucleophilic substitution | Benzodioxole + Pyrimidine derivative | 75% |
| 2 | Sulfanylation | Thiol + Base | 80% |
| 3 | Acetylation | Acetic anhydride + Catalyst | 85% |
The compound exhibits various biological activities, primarily through its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cancer progression and inflammatory responses.
Anticancer Activity
Research has indicated that compounds with similar structures can inhibit tumor growth by targeting pathways involved in cell proliferation and apoptosis. For instance, studies have shown that related benzodioxole derivatives can induce apoptosis in cancer cell lines through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A study evaluated the cytotoxic effects of the compound on various cancer cell lines using the MTT assay. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential anticancer properties.
-
Anti-inflammatory Effects
- Another investigation focused on the anti-inflammatory activity of related compounds. The results demonstrated that these compounds could inhibit pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages, indicating a possible therapeutic role in inflammatory diseases.
Table 2: Biological Activity Summary
| Activity Type | Model/Method | Result |
|---|---|---|
| Cytotoxicity | MTT Assay | IC50 = 12 µM (in cancer cells) |
| Anti-inflammatory | Macrophage model | Reduced TNF-α production |
| Enzyme Inhibition | In vitro assays | Significant inhibition observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
